

Application Note: Unraveling the CBL Interactome Using Mass Spectrometry

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Compound of Interest					
Compound Name:	calcineurin B-like protein				
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Introduction

The Casitas B-lineage lymphoma (CBL) family of proteins are critical E3 ubiquitin ligases and multifunctional adaptor proteins that play a pivotal role in regulating signal transduction.[1] By mediating the ubiquitination and subsequent degradation of activated receptor tyrosine kinases (RTKs), CBL proteins act as key negative regulators of cellular signaling pathways.[2][3][4][5] Dysregulation of CBL function has been implicated in various human pathologies, including cancer and immune disorders, making the study of its protein-protein interactions a crucial area of research for understanding disease mechanisms and developing novel therapeutics.

This application note provides a comprehensive overview and detailed protocols for the identification of CBL-interacting proteins using immunoprecipitation coupled with mass spectrometry (IP-MS). This powerful technique allows for the purification and subsequent identification of proteins that form complexes with a specific "bait" protein (in this case, CBL) from cell lysates.[6][7]

Key Applications:

- Discovery of Novel Interacting Partners: Identify previously unknown proteins that interact with CBL, providing new insights into its biological functions.
- Elucidation of Signaling Pathways: Map the protein interaction networks surrounding CBL to better understand its role in various signaling cascades.[1]



- Understanding Disease Mechanisms: Investigate how CBL mutations, such as those found in myeloid neoplasms, alter its interactome to drive oncogenesis.[8][9][10]
- Drug Target Validation: Identify protein complexes that are essential for the function of CBL in disease, providing potential targets for therapeutic intervention.

Quantitative Analysis of CBL-Interacting Proteins

Mass spectrometry-based quantitative proteomics allows for the comparison of the abundance of proteins interacting with wild-type CBL versus mutant forms or under different cellular conditions.[11][12] The following table summarizes a representative set of CBL-interacting proteins identified and quantified by mass spectrometry in studies investigating the effects of CBL mutations.



Interacting Protein	Gene Symbol	Function	Fold Change (Mutant vs. WT)	Reference
CIN85	SH3KBP1	Adaptor protein involved in endocytosis	Increased	[13]
LYN	LYN	Tyrosine-protein kinase	Increased	[8][9][10]
PIK3R1	PIK3R1	Regulatory subunit of PI3- kinase	Increased	[8][9][10]
GRB2	GRB2	Adaptor protein	Constitutive	[14]
CRKL	CRKL	Adaptor protein	Constitutive	[14]
p85 (PI3K)	PIK3R1/2	Regulatory subunit of PI3- kinase	Increased upon stimulation	[5][14]
EGFR	EGFR	Receptor Tyrosine Kinase	Substrate	[2][4][5]
SRC	SRC	Tyrosine-protein kinase	Substrate	[4]

Protocols

I. Experimental Workflow for Identification of CBL-Interacting Proteins

The overall workflow involves expressing a tagged version of the CBL protein in cells, lysing the cells, immunoprecipitating the CBL protein complex, and identifying the interacting proteins by mass spectrometry.





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Fig. 1: General workflow for identifying CBL-interacting proteins.

II. Detailed Protocol: Immunoprecipitation of CBL Protein Complexes

This protocol is adapted from standard co-immunoprecipitation procedures.[6][15][16]

A. Solutions and Reagents

- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.
- Antibody: High-quality, IP-validated antibody against the tag (e.g., anti-FLAG) or endogenous CBL.
- Beads: Protein A/G magnetic beads or agarose beads.

B. Cell Lysis

- Culture cells expressing the tagged CBL protein to ~80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Add ice-cold Cell Lysis Buffer to the plate and scrape the cells.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.



- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

C. Immunoprecipitation

- Determine the protein concentration of the clarified lysate.
- Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
- Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
- Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
- Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
- Pellet the beads by centrifugation or using a magnetic rack.
- Wash the beads three to five times with ice-cold Wash Buffer.

D. Elution

- After the final wash, remove all supernatant.
- Elute the bound proteins by adding Elution Buffer and incubating for 5-10 minutes at room temperature, or by adding 2x Laemmli sample buffer and boiling for 5 minutes.
- Pellet the beads and collect the supernatant containing the eluted protein complexes.

III. Protocol: Sample Preparation for Mass Spectrometry

A. In-Solution Digestion

Neutralize the acidic eluate with 1 M Tris-HCl, pH 8.5.



- Reduce disulfide bonds with DTT (dithiothreitol) at 56°C for 30 minutes.
- Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.
- Digest the proteins with sequencing-grade trypsin overnight at 37°C.
- Stop the digestion by adding formic acid.
- Desalt the resulting peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.

B. LC-MS/MS Analysis

- The desalted peptide mixture is loaded onto a reverse-phase nano-LC column.
- Peptides are separated using a gradient of acetonitrile in 0.1% formic acid.
- The eluted peptides are ionized by electrospray and analyzed by a high-resolution mass spectrometer.
- The mass spectrometer is operated in a data-dependent acquisition mode to automatically select peptide ions for fragmentation (MS/MS).

C. Data Analysis

- The raw MS/MS data is searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., MaxQuant, Proteome Discoverer).
- The search parameters should include the specific protease used (trypsin), potential
 modifications (e.g., carbamidomethylation of cysteine, oxidation of methionine), and the
 appropriate mass tolerances.
- Identified proteins are filtered based on a false discovery rate (FDR) of <1%.
- Proteins that are significantly enriched in the CBL immunoprecipitation compared to a negative control (e.g., isotype IgG control) are considered potential interacting partners.

CBL Signaling Pathway

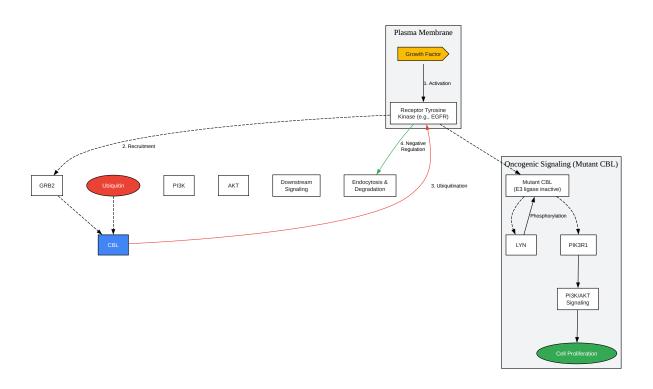


Methodological & Application

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CBL proteins function as E3 ubiquitin ligases that are recruited to activated receptor tyrosine kinases (RTKs) either directly or via adaptor proteins like GRB2.[5] Upon recruitment, CBL ubiquitinates the receptor, targeting it for endocytosis and subsequent degradation in the lysosome. This process effectively terminates the signaling cascade. In some contexts, particularly with oncogenic mutations that inactivate its E3 ligase function, CBL can act as a scaffold protein, promoting downstream signaling through pathways like PI3K/AKT.[8][9][10][14]





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Fig. 2: Simplified CBL signaling pathway.



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